Chloromethyltrimethylgermane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

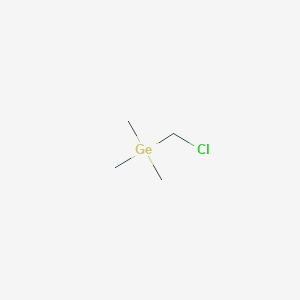

Chloromethyltrimethylgermane is an organogermanium compound with the molecular formula C4H11ClGe It is a member of the trialkylgermanes family and is characterized by the presence of a chloromethyl group attached to a trimethylgermane moiety

准备方法

Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .

化学反应分析

Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.

Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.

科学研究应用

Chloromethyltrimethylgermane has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.

Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.

Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.

相似化合物的比较

Chloromethyltrimethylgermane can be compared with other similar compounds, such as:

Chloromethyltrimethylsilane: Both compounds undergo similar types of reactions, including substitution and rearrangement reactions.

Trimethylgermylmethanol: This compound is another organogermanium compound that can be synthesized from this compound.

Trimethylgermylacetic Acid: This compound is synthesized from the Grignard reagent formed from this compound.

This compound is unique due to its specific reactivity and the types of compounds it can form, making it a valuable compound in various fields of research and industry.

生物活性

Chloromethyltrimethylgermane, also known by its CAS number 2344-80-1, is a chemical compound with significant applications in organic synthesis and potential biological implications. This article delves into its biological activity, examining relevant studies, toxicological data, and potential applications in various fields.

- Molecular Formula : (CH₃)₃SiCH₂Cl

- Molecular Weight : 122.67 g/mol

- Physical State : Colorless liquid

- Density : 0.879 g/cm³

- Boiling Point : 102 °C

- Flash Point : -4 °C

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of toxicity and genotoxicity. The following sections summarize key findings from various studies.

Toxicological Studies

-

Acute Toxicity :

- Inhalation studies have shown that exposure to high concentrations of this compound can lead to severe respiratory distress and mortality in animal models. For instance, a study indicated that exposure to vapors at concentrations as low as 150 mg/m³ resulted in significant toxic effects .

- A case study involving Sprague-Dawley rats demonstrated that intraperitoneal administration of the compound led to rapid mortality, highlighting its acute toxicity profile .

- Irritation Potential :

-

Genotoxicity :

- Various assays have been conducted to assess the genotoxic potential of this compound. In vitro tests showed no mutagenic effects in bacterial strains such as S. typhimurium, while some weak positive responses were noted under specific conditions .

- In vivo studies indicated an increase in chromosome aberrations in mouse lymphoma cells but did not consistently show mutagenic properties across different test systems .

Case Study 1: Acute Exposure Effects

In a controlled experiment, male Sprague-Dawley rats were exposed to this compound vapors. The study recorded symptoms such as hyperactivity and gasping, leading to necropsy findings of red patchy lungs and gas-filled gastrointestinal tracts. This underscores the acute respiratory toxicity associated with the compound.

Case Study 2: Genotoxicity Assessment

A series of genotoxicity tests were performed using this compound on different cell lines. While no gene mutations were observed in bacterial systems, there was a notable increase in chromosomal abnormalities in mammalian cells under specific conditions, suggesting a need for further investigation into its long-term effects on genetic material.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High mortality rates observed in rats after inhalation; significant respiratory distress. |

| Irritation | Severe skin and eye irritation; high Draize scores indicating corneal damage. |

| Genotoxicity | Weak mutagenic potential in vitro; increased chromosome aberrations noted in specific assays. |

属性

IUPAC Name |

chloromethyl(trimethyl)germane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNHDYVIBKUBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClGe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463651 |

Source

|

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5830-55-7 |

Source

|

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。